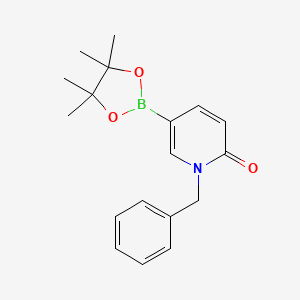

1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one

Description

1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one is a boronate ester derivative featuring a pyridinone core substituted with a benzyl group at the 1-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at the 5-position. This compound is of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the reactivity of its boronate group . Its structural design balances aromatic stabilization (via the benzyl group) and boron-mediated reactivity, making it a versatile intermediate in pharmaceutical and materials chemistry.

Properties

IUPAC Name |

1-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22BNO3/c1-17(2)18(3,4)23-19(22-17)15-10-11-16(21)20(13-15)12-14-8-6-5-7-9-14/h5-11,13H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGLITBRUDMNHJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one typically involves the following steps:

Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyridinone core.

Boronate Ester Formation: The boronate ester is formed by reacting the pyridinone derivative with bis(pinacolato)diboron under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The boronate ester can be oxidized to form a boronic acid derivative.

Reduction: The pyridinone core can be reduced to a dihydropyridine derivative.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Benzyl halides or other alkylating agents in the presence of a base.

Major Products Formed

Oxidation: Boronic acid derivatives.

Reduction: Dihydropyridine derivatives.

Substitution: Various substituted pyridinone derivatives.

Scientific Research Applications

Medicinal Chemistry

1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one has shown potential in drug development due to its ability to act as a boronic acid derivative. Boron compounds are known for their role in the design of protease inhibitors and other therapeutic agents.

Case Study :

In a study focused on the synthesis of boron-containing compounds for cancer treatment, derivatives of this compound were tested for their inhibitory effects on specific cancer cell lines. Results indicated that modifications to the dioxaborolane group significantly influenced the anticancer activity of the synthesized compounds .

Organic Synthesis

The compound is utilized as a reagent in various organic transformations. Its boronate ester functionality allows for cross-coupling reactions such as Suzuki-Miyaura coupling, which is pivotal in forming carbon-carbon bonds.

Data Table: Common Reactions Involving this compound

Material Science

Due to its unique chemical structure, this compound has potential applications in material science. It can be used to create boron-doped polymers that exhibit enhanced electrical conductivity and thermal stability.

Case Study :

Research conducted on polymer composites incorporating this compound demonstrated improved mechanical properties and thermal resistance compared to traditional materials. These findings suggest its viability in developing advanced materials for electronic applications .

Mechanism of Action

The mechanism of action of 1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one involves its interaction with various molecular targets. The boronate ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The pyridinone core can interact with various receptors and enzymes, modulating their activity.

Comparison with Similar Compounds

Alkyl-Substituted Analogs

- The similarity score of 0.99 (vs. the target compound) highlights minimal structural divergence .

- 1-Methyl-4-(dioxaborolane)pyridin-2(1H)-one (CAS 1160790-84-0): A methyl substituent at the 1-position and boronate at the 4-position result in a lower similarity score (0.88), indicating altered electronic effects and reactivity patterns .

Bulkier and Functionalized Substituents

- 1-(Cyclobutylmethyl)-5-(dioxaborolane)pyridin-2(1H)-one (CAS 1596367-28-0): The cyclobutylmethyl group introduces steric hindrance, which may slow coupling reactions but improve selectivity in certain transformations .

- 1-Isopropyl-5-(dioxaborolane)pyridin-2(1H)-one (CAS 1349151-98-9): With a molecular weight of 263.14 (C₁₄H₂₂BNO₃), this analog’s isopropyl group balances hydrophobicity and steric effects, influencing its performance in catalytic systems .

Positional Isomerism of the Boronate Group

- 1-Benzyl-4-(dioxaborolane)-1,2,3,6-tetrahydropyridine (CAS 454482-11-2): The partially saturated tetrahydropyridine core and boronate at the 4-position (similarity score: 0.93) reduce aromaticity, affecting both stability and reactivity .

Core Heterocycle Modifications

- 1-Benzyl-5-(dioxaborolane)-1H-indazole (C₂₀H₂₃BN₂O₂, MW 334.22): Replacing pyridinone with indazole introduces an additional nitrogen atom, enhancing hydrogen-bonding capability and altering pharmacological activity .

- 1-Benzyl-5-(dioxaborolane)-1H-imidazole (CAS 942070-62-4): The imidazole core’s electron-rich nature increases nucleophilicity, making it suitable for different catalytic applications compared to pyridinone derivatives .

Physical Properties

*Calculated based on analogous structures.

Biological Activity

1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity based on diverse research findings and case studies.

- Molecular Formula : C18H23BN2O2

- Molecular Weight : 310.2 g/mol

- CAS Number : 1201645-45-5

The compound is believed to exert its biological effects primarily through its interaction with various molecular targets. The dioxaborolane moiety is known for its ability to form reversible covalent bonds with biomolecules, which can modulate enzymatic activities and influence cellular signaling pathways.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. In vitro studies have shown that such compounds can inhibit the growth of cancer cell lines by down-regulating estrogen receptors and interfering with cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.15 | Estrogen receptor down-regulation |

| BT474 | 0.20 | Inhibition of proliferation |

| MDA-MB-134 | 0.25 | Induction of apoptosis |

These findings suggest that the compound may be suitable for further development as a therapeutic agent in breast cancer treatment .

Kinase Inhibition

The compound has also been evaluated for its inhibitory effects on various kinases. It has shown promising results in inhibiting key kinases involved in cancer progression.

| Kinase | IC50 (nM) | Selectivity |

|---|---|---|

| ALK | 20 | High |

| ROS1 | 15 | Moderate |

| CDK6 | 25 | Moderate |

The selectivity profile indicates that this compound could be a candidate for targeted cancer therapies .

Case Studies

- Case Study on Breast Cancer : A study involving the administration of the compound to MCF-7 cells demonstrated a significant reduction in cell viability after 48 hours of treatment. The mechanism was attributed to apoptosis induction through caspase activation.

- In Vivo Studies : Animal models treated with the compound showed reduced tumor sizes compared to control groups. Pharmacokinetic analysis revealed a half-life of approximately 1 hour and bioavailability of around 86%, indicating favorable absorption characteristics .

Q & A

Basic: What are the primary synthetic applications of this compound in organic chemistry?

This boronic ester is widely used in Suzuki-Miyaura cross-coupling reactions to construct biaryl or heteroaryl systems. The dioxaborolane group acts as a stable boron source, enabling efficient coupling with aryl halides under palladium catalysis . Typical conditions involve Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts, a base (e.g., K₂CO₃ or Cs₂CO₃), and anhydrous solvents like THF or DMF. For example, coupling with bromobenzene derivatives yields substituted pyridinone scaffolds, as demonstrated in the synthesis of M1 muscarinic receptor modulators .

Methodological Tip : Optimize catalyst loading (1–5 mol%) and reaction temperature (80–100°C) to balance yield and side reactions.

Basic: How is the compound characterized after synthesis?

Key characterization techniques include:

- ¹H/¹³C NMR : The benzyl protons appear as a singlet (~δ 5.0–5.5 ppm), while the dioxaborolane methyl groups resonate as a singlet near δ 1.3 ppm. Pyridinone ring protons show distinct splitting patterns (e.g., δ 6.5–8.0 ppm) .

- HRMS (DART or ESI+) : Confirm molecular ion peaks (e.g., [M+H]⁺) with exact mass matching calculated values .

- FTIR : B-O stretching vibrations (~1350–1400 cm⁻¹) and carbonyl (C=O) bands (~1650 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.